2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone
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Overview
Description
2-oxa-5-azabicyclo[221]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions. This step often requires a catalyst and elevated temperatures to proceed efficiently.
Functionalization: The introduction of the pyrazole moiety can be achieved through a nucleophilic substitution reaction. This involves reacting the bicyclic intermediate with a pyrazole derivative in the presence of a base.
Final Assembly: The final step involves the formation of the methanone linkage, which can be accomplished through a condensation reaction between the functionalized bicyclic intermediate and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its bicyclic structure may mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure allows for specific spatial orientation, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-oxa-5-azabicyclo[2.2.1]heptane: A simpler analog without the pyrazole moiety.
1-methyl-1H-pyrazol-5-ylmethanone: Lacks the bicyclic structure but contains the pyrazole and methanone functionalities.
Uniqueness
2-oxa-5-azabicyclo[221]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is unique due to the combination of its bicyclic core and pyrazole moiety
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in scientific and industrial contexts.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(2-3-11-12)10(14)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXCJWUYPCEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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